N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide
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Overview
Description
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide is an organic compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol. This compound features a thiophene ring substituted with a hydroxyethyl group and an ethylpent-4-enamide chain, making it a unique structure in organic chemistry.
Scientific Research Applications
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives often work by interacting with specific receptors or enzymes in the body, leading to changes in cellular function .
Result of Action
The therapeutic effects of thiophene derivatives can range from anti-inflammatory to anti-cancer effects .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the hydroxyethyl group is introduced via a substitution reaction.
Attachment of the ethyl chain: The ethyl chain is then attached to the thiophene ring through an alkylation reaction.
Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with pent-4-enoyl chloride under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar compounds to N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide include other thiophene derivatives with different substituents. For example:
Thiophene-2-carboxamide: Lacks the hydroxyethyl group and has different reactivity.
2-(2-thienyl)ethanol: Similar structure but lacks the amide bond.
5-(2-hydroxyethyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-5-13(16)14-9-8-11-6-7-12(17-11)10(2)15/h3,6-7,10,15H,1,4-5,8-9H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXNFEAPRRQQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)CCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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